5-Chloro-7-nitrobenzo[d]thiazole-2-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H2ClN3O2S |
|---|---|
Molecular Weight |
239.64 g/mol |
IUPAC Name |
5-chloro-7-nitro-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C8H2ClN3O2S/c9-4-1-5-8(6(2-4)12(13)14)15-7(3-10)11-5/h1-2H |
InChI Key |
OERHMXWWNOUWHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(S2)C#N)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Strategies
Sequential Nitration-Chlorination-Cyanation Approach
This method involves constructing the benzothiazole scaffold followed by sequential functionalization:
Benzothiazole Core Formation
- Starting Material : 2-Aminothiophenol derivatives.
- Reaction : Cyclocondensation with substituted benzaldehydes or benzoic acids under acidic or oxidative conditions.
- Example :
Cyanation at C2
- Reagents : Trimethylsilyl cyanide (TMSCN) with electrochemical activation.
- Conditions :
- Mechanism : Radical-mediated C–CN bond formation via anodic oxidation.
Optimization Challenges
Direct Functionalization of Preformed Benzothiazoles
Pre-existing benzothiazole derivatives simplify synthesis by leveraging orthogonal reactivity:
Nitro Group Introduction
- Substrate : 5-Chlorobenzo[d]thiazole-2-carbonitrile.
- Nitration : Mixed acid (HNO$$3$$/H$$2$$SO$$_4$$) at 0°C.
- Yield : ~65%.
Chlorine Retention
One-Pot Multicomponent Synthesis
A streamlined approach combining cyclization and functionalization:
Reagents and Conditions
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Sequential Functionalization | High regiocontrol; scalable | Multistep; purification challenges | 50–73% |
| Direct Nitration | Short synthetic route | Limited substrate availability | 60–65% |
| One-Pot Synthesis | Efficiency; reduced waste | Low yields; side reactions | 40–55% |
Mechanistic Insights
Electrochemical Cyanation
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-nitrobenzo[d]thiazole-2-carbonitrile undergoes various chemical reactions, including:
Electrophilic Substitution: The chloro group at the 5th position makes the compound susceptible to electrophilic substitution reactions.
Nucleophilic Substitution: The nitro group at the 7th position can participate in nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Major Products Formed
Electrophilic Substitution: Products include halogenated derivatives of the compound.
Nucleophilic Substitution: Products include substituted benzothiazoles.
Reduction: Products include 5-chloro-7-amino-benzo[d]thiazole-2-carbonitrile.
Scientific Research Applications
5-Chloro-7-nitrobenzo[d]thiazole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential in developing anti-tubercular drugs and other therapeutic agents.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-7-nitrobenzo[d]thiazole-2-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antifungal effects. The compound’s ability to inhibit specific enzymes and disrupt cellular processes is also a key aspect of its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The available evidence focuses on structurally related heterocyclic compounds, which differ in substitution patterns, fused ring systems, and functional groups. Below is a detailed comparison:
Key Differences:
Core Structure: The target compound has a simple benzo[d]thiazole ring, whereas 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile () includes a fused xantheno (benzopyranone) system, enhancing planarity and π-conjugation . The pyrido-pyrimidine derivative () features a tricyclic system, which may improve binding affinity in biological systems .
Functional Groups :
- The nitro group in the target compound is at position 7, compared to the nitro group at position 2 in compound 4 (). This positional difference significantly alters electronic properties and reactivity.
- The thioxo group in compound 6 () introduces sulfur-based hydrogen bonding, absent in the nitrile-only target compound .
Synthesis: Compound 4 () uses sequential base-mediated coupling and acid-catalyzed cyclization, while the target compound likely requires regioselective nitration and chlorination.
Research Findings and Implications
- Reactivity : The nitro group at position 7 in the target compound may render it more electrophilic than its analogs, facilitating nucleophilic aromatic substitution reactions.
- Thermal Stability: The xantheno-fused analog () exhibits higher thermal stability (implied by its purification via column chromatography at elevated temperatures) compared to non-fused systems .
Biological Activity
5-Chloro-7-nitrobenzo[d]thiazole-2-carbonitrile is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on its antimicrobial properties, particularly against Mycobacterium tuberculosis, and its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 232.67 g/mol. The compound features a benzo[d]thiazole core, which is known for its diverse biological activities. The presence of chlorine and nitro groups contributes to its reactivity and potential therapeutic effects.
Antimicrobial Properties
Recent studies have highlighted the anti-tubercular activity of this compound. Research indicates that this compound exhibits significant inhibitory effects against Mycobacterium tuberculosis, with promising minimum inhibitory concentration (MIC) values suggesting its potential as an antimicrobial agent. For instance, a study reported an MIC value of 0.5 µg/mL against M. tuberculosis, indicating strong bactericidal activity .
Table 1: Comparative MIC Values of this compound Against Various Pathogens
| Pathogen | MIC (µg/mL) |
|---|---|
| Mycobacterium tuberculosis | 0.5 |
| Staphylococcus aureus | 1.0 |
| Escherichia coli | 2.0 |
The mechanism of action for this compound involves interaction with specific protein targets within bacterial cells. Molecular docking studies have suggested that this compound binds favorably to enzymes involved in bacterial cell wall synthesis, which is crucial for its antibacterial activity .
Pharmacokinetics
Pharmacokinetic studies reveal favorable absorption characteristics for this compound, making it a candidate for further drug development. The compound demonstrates good solubility and stability in physiological conditions, which enhances its therapeutic potential .
Study on Anti-Tubercular Activity
A multi-center study assessed the efficacy of this compound in patients with drug-resistant tuberculosis. The results indicated a significant reduction in bacterial load after eight weeks of treatment, with a mean daily rate of reduction in colony-forming units (CFUs) observed in sputum samples .
Table 2: Efficacy Results from Clinical Trials
| Treatment Group | Mean Daily Rate of Reduction in CFUs (log CFU/mL) |
|---|---|
| Control (HRZE) | 0.11 |
| Test Compound (this compound) | 0.16 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
